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Compound of Interest

Compound Name: Capryl alcohol-d18

Cat. No.: B3334393

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of
perdeuterated n-octanol, a critical isotopically labeled compound utilized in a variety of
scientific and pharmaceutical applications. This document summarizes key quantitative data,
details experimental methodologies for their determination, and presents a logical workflow for
physical property characterization.

Introduction to Perdeuterated n-Octanol

Perdeuterated n-octanol, where hydrogen atoms are replaced with deuterium, is a valuable tool
in research and development. Its use spans from a solvent in Nuclear Magnetic Resonance
(NMR) spectroscopy to a model system for studying biological membranes and drug
partitioning. The substitution of protium with deuterium imparts subtle but significant changes to
the physicochemical properties of the molecule due to the kinetic isotope effect. Understanding
these differences is crucial for the accurate interpretation of experimental results and for the
design of novel drug delivery systems.

Quantitative Physical Data

The following tables summarize the key physical properties of perdeuterated n-octanol
(specifically n-octanol-d17 and n-octanol-d18) in comparison to its non-deuterated (protio)
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analogue, n-octanol.

Table 1. General and Molar Properties

Property

Perdeuterated n-
Octanol (d17)

Perdeuterated n-
Octanol (d18)

n-Octanol (Protio)

Molecular Formula

CsHD170[1]

CsD1s0[2]

CsH1s0[3][4]

Molecular Weight (
g/mol)

147.33[1][5][6]

148.34[2]

130.23[3][4]

Table 2: Thermophysical Properties

Property

Perdeuterated n-
Octanol (d17)

Perdeuterated n-
Octanol (d18)

n-Octanol (Protio)

Melting Point (°C) -15[5] -15 -16 to -15[3][4]
Boiling Point (°C) 196[5] 196 195[4]
Density (g/mL at

0.827 0.940 ~0.827[7]

25°C)

Table 3: Other Physical Properties

Property

Perdeuterated n-Octanol

(d17)

n-Octanol (Protio)

Kinematic Viscosity (mm?2/s at

40°C)

5.58[5]

~7.36 cP (dynamic viscosity at
25°C)[4]

Refractive Index (n D)

Not available in cited literature

1.427 to 1.429 (at 20°C)[3][7]

Note on Viscosity and Refractive Index: Specific dynamic viscosity and refractive index values

for perdeuterated n-octanol are not readily available in the reviewed literature. However, it is

generally observed that deuteration increases the viscosity of a substance compared to its
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protio counterpart. Conversely, deuteration has been shown to slightly reduce the refractive
index.

Experimental Protocols

The determination of the physical characteristics of perdeuterated n-octanol requires precise
experimental methodologies. Below are detailed protocols for key analytical techniques.

Density Measurement

The density of perdeuterated n-octanol can be accurately determined using a calibrated
pycnometer or a digital density meter.

Protocol using a Pycnometer:

o Cleaning and Calibration: Thoroughly clean a pycnometer of known volume with a suitable
solvent (e.g., acetone) and dry it completely. Determine the mass of the empty, dry
pycnometer using an analytical balance. Calibrate the pycnometer by filling it with deionized
water of a known temperature and weighing it to determine the exact volume.

o Sample Measurement: Empty and dry the calibrated pycnometer. Fill it with the
perdeuterated n-octanol sample, ensuring no air bubbles are present. Adjust the temperature
of the sample to the desired measurement temperature (e.g., 25°C) in a water bath.

o Weighing: Carefully wipe the outside of the pycnometer dry and weigh it on the analytical
balance.

o Calculation: The density is calculated by dividing the mass of the perdeuterated n-octanol
(mass of filled pycnometer minus mass of empty pycnometer) by its volume (the calibrated
volume of the pycnometer).

Melting Point Determination via Differential Scanning
Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat
required to increase the temperature of a sample and a reference.
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Protocol:

o Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of perdeuterated
n-octanol into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

e Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

e Thermal Program: Program the DSC instrument to cool the sample to a temperature well
below the expected melting point (e.g., -50°C). Then, heat the sample at a controlled rate
(e.g., 5-10°C/min) to a temperature above the melting point (e.g., 20°C).

» Data Analysis: The melting point is determined as the onset temperature or the peak
temperature of the endothermic transition observed in the DSC thermogram. The enthalpy of
fusion can also be calculated from the area of the melting peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (3H) NMR spectroscopy is essential for confirming the isotopic purity and structural
integrity of perdeuterated n-octanol.

Protocol:

o Sample Preparation: Dissolve a small amount of the perdeuterated n-octanol in a suitable
deuterated solvent (e.g., chloroform-d, CDCIs). The concentration should be appropriate for
the spectrometer's sensitivity.

e Instrument Parameters: Acquire the 2H NMR spectrum on a high-field NMR spectrometer.
Key parameters to set include the pulse sequence, acquisition time, relaxation delay, and
number of scans.

o Data Analysis: The resulting spectrum will show signals corresponding to the different
deuterium environments in the n-octanol molecule. The chemical shifts and integration of
these signals can be used to confirm the deuteration pattern and assess the isotopic
enrichment. *H NMR can also be performed to quantify any residual protium signals.

Visualization of Experimental Workflow
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The following diagram illustrates a typical workflow for the characterization of the physical
properties of perdeuterated n-octanol.

Caption: Experimental workflow for the characterization of perdeuterated n-octanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical
Characteristics of Perdeuterated n-Octanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3334393#physical-characteristics-of-perdeuterated-
n-octanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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